molecular formula C20H23FN2O3S B2822945 4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide CAS No. 941912-43-2

4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide

Cat. No. B2822945
M. Wt: 390.47
InChI Key: DVBQWPMKLQUYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorophores Synthesis

Research has demonstrated the synthesis and characterization of analogues related to Zinquin, a specific fluorophore for Zn(II), showcasing a bathochromic shift upon Zn(II) addition. These compounds, while weakly or non-fluorescent in solution, form fluorescent complexes with Zn(II), offering applications in zinc detection and imaging within biological systems (Kimber et al., 2003).

Antimicrobial Activity

Another study focused on the synthesis of novel benzenesulfonamide derivatives and their oxinates, revealing significant antimicrobial activity against various bacteria and fungi. This research highlights the potential application of such compounds in developing new antimicrobial agents (Vanparia et al., 2010).

Fluorination Chemistry

The use of enantiodivergent electrophilic fluorination has been explored for synthesizing enantiomerically pure compounds, such as 3'-fluorothalidomide, indicating the utility of this chemical moiety in creating stereochemically complex molecules (Yamamoto et al., 2011).

Advanced Organic Synthesis

Studies have also delved into copper-catalyzed radical aminoarylation of acrylamide, showcasing the synthesis of isoquinoline-1,3-diones using N-fluorobenzenesulfonimide (NFSI) as the amination agent. This research contributes to the development of novel methodologies in organic synthesis (Xia et al., 2016).

Cancer Research

The compound has been investigated as part of a study on cellular proliferation in tumors using PET imaging, assessing its safety, dosimetry, and feasibility for imaging tumor proliferation. This highlights its potential application in cancer diagnostics and therapy monitoring (Dehdashti et al., 2013).

properties

IUPAC Name

4-fluoro-2-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-13(2)12-23-18-7-6-17(11-15(18)4-9-20(23)24)22-27(25,26)19-8-5-16(21)10-14(19)3/h5-8,10-11,13,22H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBQWPMKLQUYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide

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